4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-2,3-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUCOBRCLRBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202722 | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-09-3 | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-chloro-2,3-difluoro-5-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2,3 Difluoro 5 Methoxyphenylboronic Acid
Organometallic Approaches to Aryl C-B Bond Formation
Organometallic strategies are foundational in the synthesis of arylboronic acids, offering reliable pathways from aryl halides. These methods typically involve the formation of a highly reactive organometallic intermediate which is then quenched with a boron electrophile.
Lithium-Halogen Exchange and Borate (B1201080) Quenching Strategies
A prominent method for the synthesis of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid involves a lithium-halogen exchange followed by quenching with a borate ester. This strategy is particularly effective for the introduction of a boronic acid group at a specific position on the aromatic ring.
The synthesis commences with an aryl halide precursor, which undergoes a lithium-halogen exchange reaction upon treatment with an organolithium reagent, such as n-butyllithium (n-BuLi). This exchange generates a highly nucleophilic aryllithium species. The subsequent reaction of this intermediate with an electrophilic boronic acid derivative, typically a trialkyl borate like trimethyl borate (B(OMe)₃) or triisopropyl borate, forms a boronic acid ester. The final step involves the hydrolysis of this ester to yield the desired this compound.
A patented method describes the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole (B1586750). google.com The process involves reacting 2-chloro-6-fluoroanisole with n-BuLi to form the lithiated intermediate, which is then quenched with trimethyl borate. google.com Subsequent hydrolysis of the resulting boronic acid ester yields the final product. google.com This method has been shown to produce the desired boronic acid at yields greater than 90%. google.com
Table 1: Reagents for Lithium-Halogen Exchange and Borate Quenching
| Step | Reagent | Purpose |
|---|---|---|
| 1 | n-Butyllithium (n-BuLi) | Effects lithium-halogen exchange to form an aryllithium intermediate. |
| 2 | Trimethyl borate (B(OMe)₃) | Acts as an electrophilic boron source to form a boronic acid ester. |
Grignard Reagent-Mediated Borylations
Another classical organometallic approach to arylboronic acids involves the use of Grignard reagents. This method entails the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide (Grignard reagent). This organomagnesium compound is then reacted with a trialkyl borate, followed by acidic workup, to afford the arylboronic acid.
Transition Metal-Catalyzed Borylation Reactions
Transition metal-catalyzed reactions have emerged as powerful and versatile tools for the formation of C-B bonds, often offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.
Miyaura Borylation of Aryl Halides or Triflates
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. This reaction is a highly efficient and widely employed method for the synthesis of arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst. While the Miyaura borylation is a cornerstone of modern synthetic chemistry for the preparation of arylboronic acids, specific examples of its application for the synthesis of this compound are not extensively reported in readily accessible scientific literature. Nevertheless, given a suitable aryl halide or triflate precursor, this methodology represents a potent and likely feasible synthetic strategy.
Catalytic C-H Borylation Methodologies
In recent years, catalytic C-H borylation has garnered significant attention as an atom-economical and efficient method for the direct conversion of C-H bonds to C-B bonds. These reactions are typically catalyzed by iridium, rhodium, or other transition metal complexes and utilize a diboron reagent. This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate, offering a more direct route to the desired boronic acid.
The regioselectivity of C-H borylation is often governed by steric and electronic factors of the substrate and the directing effects of certain functional groups. For the synthesis of this compound, this would involve the direct borylation of 1-chloro-2,3-difluoro-5-methoxybenzene. However, controlling the regioselectivity to favor borylation at the desired C4 position would be a critical challenge. At present, specific protocols for the synthesis of this compound via catalytic C-H borylation have not been prominently described in the reviewed literature.
Nickel-Catalyzed Decarbonylative Borylation and Other Approaches
Nickel-catalyzed decarbonylative borylation has recently been developed as a novel method for the synthesis of arylboronic esters from readily available aryl carboxylic acids or their derivatives. This reaction involves the conversion of a carboxylic acid to an activated species, such as an aroyl fluoride, which then undergoes nickel-catalyzed decarbonylative coupling with a diboron reagent.
This methodology offers an alternative synthetic disconnection, starting from a carboxylic acid instead of an aryl halide. While this approach has been demonstrated for a range of arylboronic esters, its specific application to the synthesis of this compound from 4-chloro-2,3-difluoro-5-methoxybenzoic acid has not been explicitly detailed in the surveyed scientific literature. Other innovative approaches in C-B bond formation continue to be developed, expanding the toolkit available for the synthesis of complex boronic acids.
Direct Electrophilic Aromatic Borylation
Direct electrophilic aromatic borylation is a significant method for forming carbon-boron bonds, proceeding via an electrophilic aromatic substitution (SEAr) mechanism. rsc.org This approach typically involves the reaction of an electron-rich aromatic compound with a highly electrophilic boron species. For a substrate like this compound, the starting material would be 1-chloro-2,3-difluoro-5-methoxybenzene. The regioselectivity of the borylation is governed by the electronic and steric properties of the substituents on the aromatic ring. nih.gov
The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho, para-directing, while the fluorine and chlorine atoms are deactivating yet also ortho, para-directing. The interplay of these directive effects determines the position of borylation. In this specific precursor, the position para to the methoxy group is occupied by chlorine, and the ortho positions are substituted with fluorine atoms. The borylation is therefore directed to the remaining C-H bond at position 4.
Common electrophilic boron reagents for this type of transformation include boron trihalides like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). nih.govresearchgate.net The reaction often requires a Lewis acid catalyst or a scavenger for the generated HCl or HBr. Mechanistic studies indicate that these reactions can proceed via two main pathways: a classic electrophilic aromatic substitution or a σ-bond metathesis mediated mechanism. rsc.org The choice of borylating agent and reaction conditions can influence which pathway is dominant. rsc.org
Optimization of Synthetic Pathways for this compound
The efficient synthesis of this compound hinges on the careful optimization of multiple parameters, from the initial choice of starting materials to the fine-tuning of reaction conditions.
Precursor Selection and Design
The logical precursor for synthesizing this compound through common methods like lithiation-borylation is 1-chloro-2,3-difluoro-5-methoxybenzene . The design of this precursor is critical, as the arrangement of substituents directly dictates the position of the boron moiety.
A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. sciencemadness.orgchemicalbook.com For the target compound, this would involve the ortho-lithiation of 1-chloro-2,3-difluoro-5-methoxybenzene directed by the methoxy group, followed by quenching with an electrophilic boron source like trimethyl borate (B(OMe)₃). google.comgoogle.com This method is often preferred for its high regioselectivity and functional group tolerance under controlled temperature conditions. sciencemadness.org
Catalyst Systems and Ligand Effects
While direct lithiation-borylation does not require a catalyst, alternative cross-coupling methods for synthesizing arylboronic acids, such as the Miyaura borylation, are heavily reliant on catalyst performance. organic-chemistry.org These reactions typically employ a palladium catalyst to couple an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgacs.org
The choice of ligand is paramount for achieving high catalytic activity. yonedalabs.com Bulky and electron-rich phosphine (B1218219) ligands are known to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. researchgate.netacs.org This is particularly important when starting from less reactive aryl chlorides. yonedalabs.comnih.gov
Below is a table summarizing catalyst systems commonly employed in modern borylation reactions that could be adapted for the synthesis of the target compound.
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd(OAc)₂ | SPhos | Highly active for aryl chlorides; promotes efficient reductive elimination. acs.org |
| Pd₂(dba)₃ | XPhos | Bulky ligand, effective for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ | P(t-Bu)₃ | Electron-rich, promotes oxidative addition of aryl chlorides. researchgate.net |
| PdCl₂(dppf) | dppf | Effective for a range of aryl halides; used with B₂pin₂ in DMSO. researchgate.net |
Computational studies have provided deeper insight into how ligand properties influence the reaction barriers. Electronic effects primarily govern the oxidative addition step, while both steric and electronic effects control the transmetalation and reductive elimination steps. researchgate.net
Reaction Condition Tuning (Temperature, Solvent, Base)
The optimization of reaction conditions is a critical step to maximize yield and purity.
Temperature : Low temperatures (e.g., -78 °C) are often required for lithiation reactions to prevent side reactions and ensure regioselectivity. chemicalbook.com In contrast, palladium-catalyzed borylations may be conducted at room temperature or elevated temperatures (e.g., 80 °C) depending on the reactivity of the substrate and catalyst system. yonedalabs.comresearchgate.net
Solvent : The choice of solvent is crucial for solubility and reactivity. Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for organolithium chemistry. chemicalbook.com For palladium-catalyzed couplings, solvents such as dioxane, toluene, or dimethylformamide (DMF) are commonly used. researchgate.net The use of alcoholic solvents can sometimes be beneficial in Suzuki-Miyaura reactions involving heterocyclic boronic acids. acs.org
Base : In palladium-catalyzed borylations, a base is required to facilitate the transmetalation step. Common bases include potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). organic-chemistry.orgyonedalabs.com The strength and nature of the base can significantly impact the reaction outcome and must be chosen carefully to be compatible with the functional groups present on the substrates. yonedalabs.com
Advanced Purification and Isolation Techniques for Arylboronic Acids
The purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. researchgate.net Several advanced techniques are employed to obtain high-purity this compound.
Crystallization : Recrystallization from suitable solvents is a primary method for purification. However, finding an appropriate solvent system can be difficult. researchgate.netreddit.com
Extraction : A common method involves dissolving the crude product in an organic solvent and washing with an aqueous base. The boronic acid forms a water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then acidified to precipitate the pure boronic acid, which can be extracted back into an organic solvent. google.com A patent for a similar compound describes partitioning the boronic acid from a water/acetonitrile mixture by adding a salt to induce phase separation. google.com
Derivatization : Boronic acids can be temporarily converted into more stable and easily purified derivatives. For example, reaction with diethanolamine (B148213) forms a crystalline adduct that can be isolated and subsequently hydrolyzed back to the pure boronic acid. reddit.com
Chromatography : While standard silica (B1680970) gel chromatography can lead to decomposition or poor separation, modified techniques can be effective. Using silica gel treated with boric acid can suppress the over-adsorption of pinacol (B44631) boronic esters. researchgate.net Alternatively, chromatography on neutral alumina (B75360) has been reported to be successful for purifying boronate esters. researchgate.net For the free acid, reverse-phase chromatography (C18) may also be an option, although scalability can be a concern. reddit.com
The table below summarizes these purification techniques.
| Technique | Principle | Advantages | Considerations |
| Acid-Base Extraction | Forms a water-soluble boronate salt to separate from organic impurities. google.com | Effective for removing non-acidic impurities; scalable. | Requires multiple extraction and pH adjustment steps. |
| Crystallization | Purification based on differential solubility of the compound and impurities. researchgate.net | Can provide very high purity material. | Finding a suitable solvent can be challenging. |
| Derivatization | Conversion to a stable, crystalline adduct (e.g., with diethanolamine). reddit.com | Adducts are often highly crystalline and easy to handle. | Requires additional reaction and hydrolysis steps. |
| Specialized Chromatography | Use of treated silica gel or alternative stationary phases like alumina. researchgate.netresearchgate.net | Can separate closely related impurities. | Potential for product degradation on the column; may not be easily scalable. |
Reactivity and Mechanistic Insights of 4 Chloro 2,3 Difluoro 5 Methoxyphenylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For a polysubstituted substrate like 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid, the efficiency and outcome of this reaction are governed by a delicate interplay of electronic and steric factors that influence each step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Detailed Mechanistic Pathways: Boronate vs. Oxo-Palladium Routes
The critical transmetalation step, where the organic moiety is transferred from boron to the palladium center, is not fully understood and is believed to proceed through one of two primary pathways, particularly in aqueous conditions. researchgate.net The specific pathway that predominates can depend on the reaction conditions, including the base, solvent, and the nature of the boronic acid itself. researchgate.net
Boronate Pathway : This is the most commonly accepted mechanism. It involves the activation of the boronic acid by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate "ate" complex, such as a trihydroxyboronate. researchgate.netorganic-chemistry.org This activated boronate species then reacts with the arylpalladium(II) halide complex (formed after oxidative addition) to transfer the aryl group to the palladium center. researchgate.netacs.org The enhanced nucleophilicity of the boronate complex is thought to facilitate the displacement of the halide from the palladium. acs.org
Oxo-Palladium Pathway : An alternative route proposes that the base first reacts with the arylpalladium(II) halide complex, replacing the halide to form an arylpalladium(II) hydroxide or alkoxide complex. researchgate.netacs.org This palladium-hydroxo species then reacts with the neutral, Lewis acidic boronic acid. acs.org A subsequent transfer of the aryl group from boron to palladium occurs, often postulated to proceed through a bridged intermediate. nih.gov Mechanistic studies suggest that for many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid (the oxo-palladium route) is the key pathway for transmetalation. researchgate.net
For this compound, the strong electron-withdrawing nature of the halogen substituents decreases the Lewis acidity of the boron atom, which could influence the equilibrium and kinetics of boronate formation, thereby affecting which pathway is favored.
Influence of Substituent Electronic Effects on Transmetalation
The electronic properties of the substituents on the phenylboronic acid ring play a crucial role in the transmetalation step. The rate of this step is sensitive to the electron density on the carbon atom attached to the boron, which in turn affects the facility of its transfer to the palladium center.
Steric Considerations in Cross-Coupling Efficiency and Regioselectivity
The substitution pattern of this compound introduces significant steric hindrance around the boronic acid moiety. The two fluorine atoms at the ortho positions (C2 and C3) are particularly impactful. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step. nih.gov
Catalyst and Ligand Design for Enhanced Reactivity and Scope
Overcoming the combined challenges of electronic deactivation and steric hindrance in substrates like this compound requires carefully designed catalyst systems. The choice of both the palladium precursor and, more importantly, the supporting ligand is critical for success.
For electronically deactivated and sterically hindered substrates, ligands that are both bulky and electron-rich have proven to be most effective. organic-chemistry.org
Bulky Phosphine (B1218219) Ligands : Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos) are frequently employed. organic-chemistry.orgresearchgate.net The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is believed to be the active catalyst. organic-chemistry.org This bulk also facilitates the final reductive elimination step. utrgv.edu
Electron-Rich Ligands : The strong σ-donating character of these phosphine ligands increases the electron density on the palladium center. utrgv.edu This enhanced electron density facilitates the initial oxidative addition step, particularly with less reactive aryl chlorides. libretexts.org
N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of powerful ligands for challenging Suzuki couplings. They are strong σ-donors and can possess significant steric bulk, which helps to stabilize the palladium catalyst and promote high catalytic activity, even with sterically demanding substrates. organic-chemistry.orgrsc.org
The table below summarizes catalyst systems commonly used for challenging Suzuki-Miyaura couplings involving sterically hindered or electron-deficient partners, which would be applicable for the title compound.
| Catalyst System (Pd Source / Ligand) | Substrate Type | Key Advantages |
| Pd₂(dba)₃ / P(t-Bu)₃ | Sterically hindered and unreactive aryl chlorides | High activity at room temperature, good for bulky substrates. organic-chemistry.org |
| Pd(OAc)₂ / PCy₃ | Aryl triflates and halides | Versatile and effective for a broad range of substrates. organic-chemistry.org |
| Pd(OAc)₂ / SPhos or XPhos | Hindered aryl chlorides and boronic acids | High turnover numbers, excellent for tetra-ortho-substituted biaryls. |
| [Pd(NHC)] Precatalysts | Sterically hindered aryl halides and boronic acids | High stability and efficiency, low catalyst loadings needed. organic-chemistry.org |
| Pd(OAc)₂ / AntPhos | Di-ortho-substituted aryl halides | High reactivity for severely hindered aryl-alkyl couplings. rsc.orgrsc.org |
Other Carbon-Carbon Bond Forming Reactions
The Petasis reaction, a versatile multicomponent reaction, involves an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines, including α-amino acids. wikipedia.org This reaction is valued for its operational simplicity, often proceeding under mild conditions, at room temperature, and without the need for anhydrous or inert atmospheres. wikipedia.org The general mechanism involves the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid.
While specific documented applications of this compound in the Petasis reaction are not prevalent in current literature, its structure suggests potential utility. The reactivity of arylboronic acids in this transformation can be influenced by electronic factors. Typically, electron-rich arylboronic acids demonstrate good reactivity. nih.gov The subject compound, possessing both electron-withdrawing (chloro, difluoro) and electron-donating (methoxy) groups, presents a complex electronic profile. Its participation would lead to the formation of α-(4-chloro-2,3-difluoro-5-methoxyphenyl) substituted amines, providing a direct route to complex molecules with potential pharmaceutical applications.
Table 1: Potential Petasis Reaction with this compound
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Boronic Acid) | Potential Product |
| Secondary Amine (e.g., Dibenzylamine) | Aldehyde (e.g., Glyoxylic acid) | This compound | N,N-Dibenzyl-2-(4-chloro-2,3-difluoro-5-methoxyphenyl)glycine |
| Primary Amine (e.g., Benzylamine) | Paraformaldehyde | This compound | N-Benzyl-1-(4-chloro-2,3-difluoro-5-methoxyphenyl)methanamine |
Rhodium-catalyzed additions of arylboronic acids to carbon-carbon and carbon-heteroatom double bonds are powerful methods for forming carbon-carbon bonds. nih.gov These reactions, particularly 1,4-additions (conjugate additions) to α,β-unsaturated systems and additions to ketones, provide access to a wide array of functionalized molecules. researchgate.netnih.gov The catalytic cycle generally involves the transmetalation of the aryl group from boron to the rhodium center, followed by insertion of the unsaturated substrate into the rhodium-aryl bond and subsequent protonolysis or other terminating steps to release the product and regenerate the catalyst. nih.gov
The application of this compound in such transformations would enable the introduction of the 4-chloro-2,3-difluoro-5-methoxyphenyl moiety into various molecular scaffolds. For instance, its rhodium-catalyzed addition to an enone would yield a β-arylated ketone. The efficiency of such reactions can be sensitive to the electronic nature of the boronic acid and the specific rhodium catalyst and ligand system employed. The electron-deficient nature of the aromatic ring in this compound may influence the transmetalation step, potentially requiring optimized reaction conditions.
Table 2: Representative Rhodium-Catalyzed Addition Reactions
| Substrate | Boronic Acid | Catalyst System | Product Type |
| α,β-Unsaturated Ketone | This compound | [Rh(I)] complex + Ligand | β-(4-chloro-2,3-difluoro-5-methoxyphenyl) Ketone |
| N-Heteroaryl Ketone | This compound | [Rh(I)] complex + Chiral Ligand | Chiral α-(4-chloro-2,3-difluoro-5-methoxyphenyl) Tertiary Alcohol |
Carbon-Heteroatom Bond Forming Reactions
The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds. wikipedia.orgorganic-chemistry.org It serves as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the CLE coupling is its ability to be performed under mild conditions, often at room temperature and open to the air, using a variety of copper sources. wikipedia.org The reaction couples arylboronic acids with N-H or O-H containing compounds, including amines, amides, phenols, and alcohols. organic-chemistry.org
The proposed mechanism involves the formation of a copper(II) complex which coordinates with the heteroatom nucleophile and the boronic acid. A key step is believed to be the reductive elimination from a copper(III) intermediate to form the desired C-heteroatom bond and a Cu(I) species, which is then reoxidized to Cu(II) by oxygen in the air to complete the catalytic cycle. wikipedia.org
The use of this compound in CLE couplings would provide a direct pathway to corresponding N-aryl, O-aryl, and S-aryl products.
C-N Coupling: Reaction with primary or secondary amines would yield N-(4-chloro-2,3-difluoro-5-methoxyphenyl)anilines or N-alkyl-N-(4-chloro-2,3-difluoro-5-methoxyphenyl)amines.
C-O Coupling: Reaction with phenols or alcohols would produce 4-chloro-2,3-difluoro-5-methoxyphenyl-substituted aryl or alkyl ethers. researchgate.net
C-S Coupling: Reaction with thiols would result in the formation of aryl sulfides.
The electron-deficient character of the boronic acid could facilitate the transmetalation step in the catalytic cycle, making it a potentially suitable substrate for these transformations.
Stability and Side Reactions
Protodeboronation is a common and significant side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1-chloro-2,3-difluoro-5-methoxybenzene) and boric acid. This process leads to reduced yields of the desired coupled product in cross-coupling reactions. The mechanism can be acid-catalyzed, base-catalyzed, or metal-catalyzed and is often facilitated by the presence of water.
The stability of this compound is crucial for its effective use in synthesis. The presence of electron-withdrawing fluorine and chlorine substituents can increase the susceptibility of the carbon-boron bond to cleavage under certain conditions.
Suppression Strategies:
Several strategies can be employed to mitigate protodeboronation:
Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can significantly slow down the rate of protodeboronation.
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can protect the C-B bond. The ester can then be used directly in the coupling reaction.
Slow-Release Strategies: Using reagents like potassium organotrifluoroborates can suppress protodeboronation. nih.gov These salts are more stable than the corresponding boronic acids and slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the side reaction. nih.gov
Reaction Optimization: Careful control of pH, temperature, and reaction time is critical. For instance, in Suzuki couplings involving similar compounds, specific isolation methods that avoid harsh conditions have been developed to preserve the integrity of the boronic acid before its use in the subsequent reaction. google.com
Oxidative Pathways and Control
The oxidative stability of arylboronic acids is a critical factor in their application, particularly in transition-metal-catalyzed cross-coupling reactions. Generally, the carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol (B47542). The rate and mechanism of this oxidative degradation are influenced by the electronic properties of the substituents on the aromatic ring.
For this compound, the presence of three electron-withdrawing halogen atoms (one chlorine and two fluorine) is expected to decrease the electron density on the aromatic ring. This reduction in electron density should, in principle, render the carbon-boron bond less susceptible to electrophilic attack by oxidizing agents, thereby enhancing its stability compared to electron-rich arylboronic acids. The methoxy (B1213986) group, being electron-donating, would partially counteract this effect, but the cumulative inductive effect of the halogens is likely to be dominant.
Control of oxidative degradation in reactions involving arylboronic acids typically involves several strategies:
Use of Anhydrous Solvents: Water can participate in protodeboronation, a competing degradation pathway.
Inert Atmosphere: Excluding oxygen is crucial to prevent aerobic oxidation.
Control of Reaction Temperature: Higher temperatures can accelerate decomposition.
Use of Boronic Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve stability.
Table 1: Expected Influence of Substituents on the Oxidative Stability of this compound
| Substituent | Position | Electronic Effect | Expected Impact on Oxidative Stability |
|---|---|---|---|
| Chlorine | 4 | Inductively withdrawing, weakly deactivating | Increase |
| Fluorine | 2, 3 | Strongly inductively withdrawing, weakly deactivating | Increase |
Homocoupling Considerations in Catalytic Processes
Homocoupling of arylboronic acids to form symmetrical biaryls is a common side reaction in catalytic processes like the Suzuki-Miyaura coupling. This reaction is often promoted by the catalyst itself, particularly under aerobic conditions or in the presence of certain bases.
The propensity for homocoupling is also influenced by the electronic nature of the arylboronic acid. While no specific data exists for this compound, general trends suggest that both electron-rich and electron-poor arylboronic acids can undergo homocoupling. The mechanism can vary, with potential pathways involving reductive elimination from a diarylmetal intermediate or oxidative coupling.
Minimizing homocoupling in a desired cross-coupling reaction typically involves:
Careful selection of catalyst and ligands: Some ligand systems are known to suppress homocoupling.
Stoichiometric control of reactants: Using a slight excess of the coupling partner relative to the boronic acid can be beneficial.
Optimization of reaction conditions: Temperature, solvent, and the choice of base can all impact the extent of homocoupling.
Table 2: Factors Influencing Homocoupling of Arylboronic Acids
| Factor | Influence on Homocoupling | General Mitigation Strategy |
|---|---|---|
| Catalyst | Can promote homocoupling | Selection of appropriate catalyst/ligand system |
| Oxygen | Can promote oxidative homocoupling | Degassing of solvents, use of inert atmosphere |
| Base | Can influence the rate of transmetalation and side reactions | Screening of different bases and concentrations |
Lewis Acidity and Complexation Behavior
The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. This Lewis acidity is fundamental to its reactivity, allowing it to interact with Lewis bases. The strength of the Lewis acidity is modulated by the substituents on the aryl ring.
In this compound, the strongly electron-withdrawing fluorine and chlorine atoms are expected to significantly increase the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This enhanced Lewis acidity would facilitate its interaction with bases, which is a key step in the catalytic cycle of many cross-coupling reactions (e.g., formation of a boronate species).
This increased Lewis acidity also influences its complexation behavior. Boronic acids are well-known to form reversible covalent complexes with diols. The stability of these complexes is related to the Lewis acidity of the boron atom. It is therefore anticipated that this compound would form relatively stable complexes with diols.
Applications in Complex Molecular Architecture and Functional Materials Leveraging 4 Chloro 2,3 Difluoro 5 Methoxyphenylboronic Acid
Synthesis of Poly-substituted Aromatic and Heteroaromatic Scaffolds
4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to create complex molecular structures. The most notable of these is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. This reaction enables the joining of the substituted phenyl ring of the boronic acid with various aromatic and heteroaromatic halides or triflates.
The utility of this specific boronic acid lies in the unique combination of its substituents: the chloro, fluoro, and methoxy (B1213986) groups. These groups influence the electronic properties and reactivity of the molecule, making it a valuable partner in the synthesis of highly functionalized biaryl and heterobiaryl compounds. google.com These resulting scaffolds are foundational structures in many areas of chemical research, including pharmaceuticals and agrochemicals. The general mechanism for a Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Research has demonstrated the use of 4-chloro-2-fluoro-3-methoxyphenylboronic acid in Suzuki coupling reactions to produce 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which are complex heteroaromatic structures. google.com
Role as a Precursor in Agrochemical Synthesis
The most extensively documented application of 4-chloro-2-fluoro-3-methoxyphenylboronic acid is its role as a critical intermediate in the agrochemical industry. ontosight.ai Its structural framework is incorporated into the final design of potent herbicides.
Construction of Herbicidal Intermediates
4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a key precursor in the synthesis of the herbicide Arylex® (florpyrauxifen-benzyl). huatengsci.comchemdad.com This synthetic process involves coupling the boronic acid with a suitable heterocyclic partner to construct the core of the herbicidal molecule. Specifically, it is used to synthesize compounds like methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. google.com The reaction joins the 4-chloro-2-fluoro-3-methoxyphenyl group to a pyridine-2-carboxylate core, demonstrating a practical application of Suzuki coupling in creating complex, commercially valuable molecules. google.com
The table below outlines the key reactants and the resulting herbicidal intermediate.
| Reactant 1 | Reactant 2 | Resulting Intermediate |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate | Methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |
This intermediate is then further processed to yield the active herbicidal compound. The specific substitution pattern of the boronic acid is crucial for the biological activity of the final product, which is effective for controlling dicot weeds. nbinno.com
Integration into Pharmaceutical Scaffolds and Chemical Probes (Synthetic Perspective)
Arylboronic acids are fundamental building blocks in medicinal chemistry due to their stability, low toxicity, and versatile reactivity in cross-coupling reactions. nih.govnih.gov While specific examples for 4-chloro-2-fluoro-3-methoxyphenylboronic acid in approved pharmaceuticals are not widely documented, its structural motifs are of significant interest in drug design.
Building Blocks for Enzyme Inhibitors and Receptor Modulators (Synthetic Pathways)
The synthesis of enzyme inhibitors and receptor modulators often requires the construction of complex biaryl or heteroaryl structures to achieve specific binding interactions with biological targets. Boronic acids themselves are a class of enzyme inhibitors, particularly for serine proteases. researchgate.net The boronic acid functional group can form a covalent bond with the catalytic serine residue in the active site of these enzymes.
Substituted phenylboronic acids are used to synthesize a wide range of biologically active molecules. For instance, they are used in the development of dipeptide boronic acid proteasome inhibitors for cancer therapy. nih.gov The synthetic pathway typically involves coupling the arylboronic acid moiety to a peptide backbone. The aryl group, with its specific substituents, can then form critical interactions within the enzyme's binding pocket, influencing the inhibitor's potency and selectivity. The chloro, fluoro, and methoxy groups on the phenyl ring of 4-chloro-2-fluoro-3-methoxyphenylboronic acid can be strategically employed to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability of a potential drug candidate.
Development of Functional Materials and Polymers (Synthetic Approaches)
The application of arylboronic acids extends to materials science, where they are used to create advanced polymers and functional materials. nih.gov The Suzuki-Miyaura coupling reaction, which is the primary reaction of this boronic acid, is a key method for synthesizing conjugated polymers. These materials often possess interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, boronic acid-containing polymers can exhibit stimulus-responsive behavior. For example, the boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides. researchgate.net This interaction can be used to create hydrogels that respond to changes in glucose concentration, which has applications in drug delivery systems for diabetes management. researchgate.net While specific research on incorporating 4-chloro-2-fluoro-3-methoxyphenylboronic acid into polymers is not prominent, its fundamental reactivity makes it a viable candidate for creating polymers with tailored properties. A related compound, 2,3-difluoro-4-methoxyphenylboronic acid, is noted for its use in formulating advanced materials and polymers with enhanced durability and chemical resistance. chemimpex.com
Bioconjugation Strategies (Synthetic Methodologies)
Bioconjugation is the chemical strategy of linking molecules to biomolecules such as proteins or carbohydrates. Phenylboronic acids are valuable reagents in this field due to their unique ability to form reversible covalent bonds with diols present in saccharides and glycoproteins. nih.gov This interaction is pH-dependent and can be used for the selective labeling, immobilization, or targeting of biomolecules. acs.orgnih.gov
Synthetic methodologies for bioconjugation using phenylboronic acids often involve first modifying the boronic acid with a linker that has a reactive group for attaching to a protein. For example, an aminophenylboronic acid can be functionalized to create reagents that target and modify proteins. nih.gov The resulting protein-phenylboronic acid conjugate can then be used as a "lectin mimetic" to bind to cell surface glycans. nih.gov
Additionally, organometallic bioconjugation strategies have been developed that use boronic acids to selectively arylate specific amino acid residues on proteins, such as the N-terminus, tyrosine, or cysteine, through metal-mediated reactions. rice.edu A related difluoro-methoxyphenylboronic acid has been identified as a valuable compound in bioconjugation techniques for attaching biomolecules to surfaces or other molecules, which is vital for diagnostics and therapeutics. chemimpex.com These established methodologies could be applied to 4-chloro-2-fluoro-3-methoxyphenylboronic acid to develop novel bioconjugates for various biomedical applications.
Physicochemical and Computational Characterization of 4 Chloro 2,3 Difluoro 5 Methoxyphenylboronic Acid
Advanced Spectroscopic Characterization Techniques
Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for elucidating the precise structure of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid.
¹H NMR: This would reveal the chemical environment of the hydrogen atoms, including the methoxy (B1213986) group protons and the aromatic proton. The expected spectrum would show a singlet for the methoxy protons and a multiplet for the single aromatic proton, with its chemical shift influenced by the adjacent fluorine and chlorine atoms.
¹³C NMR: This technique would identify all carbon environments in the molecule. The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons (with their chemical shifts influenced by the halogen and methoxy substituents), and the carbon atom bonded to the boronic acid group.
¹⁹F NMR: This would provide direct information about the fluorine atoms on the aromatic ring. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling patterns providing information about their spatial relationship to each other and to the neighboring hydrogen atom.
¹¹B NMR: This would characterize the boron center of the boronic acid group. The chemical shift would confirm the trivalent nature of the boron atom and its bonding to two oxygen atoms and one carbon atom.
A hypothetical data table for the NMR characterization is presented below.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 7.0 - 7.5 | m | - | Ar-H |
| 3.8 - 4.0 | s | - | O-CH₃ | |
| 4.5 - 6.0 | br s | - | B(OH)₂ | |
| ¹³C | 155 - 160 | m | - | C-O |
| 145 - 155 | m | - | C-F | |
| 110 - 125 | m | - | C-Cl, C-H, C-B | |
| 55 - 60 | s | - | O-CH₃ | |
| ¹⁹F | -110 to -140 | m | - | Ar-F |
| -120 to -150 | m | - | Ar-F | |
| ¹¹B | 20 - 30 | br s | - | B(OH)₂ |
Note: This is a hypothetical representation and actual experimental values may differ.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy would be used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-O stretching of the methoxy group and B-O stretching (around 1000-1300 cm⁻¹), and C-F and C-Cl stretching (in the fingerprint region below 1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Cl bond.
A summary of expected vibrational bands is provided in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 (broad) | O-H stretch (boronic acid) |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch (methoxy) |
| 1600-1400 | Aromatic C=C stretch |
| 1300-1000 | C-O stretch, B-O stretch |
| Below 1200 | C-F stretch, C-Cl stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C7H6BClF2O3. The fragmentation pattern would likely involve the loss of water, the methoxy group, and the boronic acid group, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Analysis (if applicable for analogues)
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the boronic acid groups.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Reactivity
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the physicochemical properties of this compound. These calculations could provide insights into:
Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information would be valuable for understanding the molecule's reactivity.
Spectroscopic Properties: Simulating NMR chemical shifts, IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.
Reactivity Descriptors: Calculating parameters such as hardness, softness, and electrophilicity index to predict how the molecule might behave in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can provide detailed insights into the conformational landscape of the molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.
Conformational Analysis:
Computational studies on substituted phenylboronic acids have shown that the boronic acid group tends to adopt a conformation that is nearly coplanar with the aromatic ring. This planarity is favored by the stabilizing interaction between the p-orbitals of the phenyl ring and the empty p-orbital of the boron atom. However, the presence of ortho-substituents, in this case, the 2,3-difluoro groups, can induce some degree of torsion to alleviate steric hindrance.
MD simulations can quantify the energetic barriers to rotation around these key dihedral angles and predict the most stable conformations. For this compound, it is anticipated that the most populated conformational states will represent a balance between electronic stabilization favoring planarity and steric repulsion from the ortho-fluorine atoms.
Intermolecular Interactions:
The substitution pattern of this compound provides several sites for significant intermolecular interactions, which can be elucidated through MD simulations. The boronic acid moiety is a key player in these interactions, capable of acting as both a hydrogen bond donor (through its -OH groups) and a hydrogen bond acceptor (through the oxygen atoms).
In an aqueous environment, MD simulations would reveal a dynamic network of hydrogen bonds between the boronic acid group and surrounding water molecules. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. The halogen substituents (chloro- and difluoro-) can engage in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions.
The following table summarizes the potential intermolecular interactions involving this compound, which can be quantitatively analyzed through MD simulations.
| Functional Group | Potential Intermolecular Interactions | Interacting Partners |
| Boronic Acid [-B(OH)₂] | Hydrogen Bonding (Donor and Acceptor) | Water, polar functional groups (e.g., amides, carboxylates) |
| Methoxy Group [-OCH₃] | Hydrogen Bonding (Acceptor) | Water, hydrogen bond donors |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic systems, nonpolar moieties |
| Chloro and Fluoro Groups | Halogen Bonding, Dipole-Dipole Interactions | Electron-rich atoms (e.g., oxygen, nitrogen), polar molecules |
Prediction of Acidity (pKa) and Basicity Constants
The acidity of the boronic acid group, quantified by its pKa value, is a critical physicochemical parameter that governs its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets. Computational methods provide a valuable tool for predicting the pKa of molecules like this compound, often before their synthesis.
The pKa of a phenylboronic acid is significantly influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease acidity (raise the pKa).
Computational approaches to pKa prediction often involve quantum mechanical calculations to determine the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment. The Hammett equation, a linear free-energy relationship, can also be employed to estimate the pKa based on the substituent constants (σ) that quantify the electronic effect of each substituent. nih.gov
The Hammett equation is given by:
pKa = pKa₀ - ρΣσ
where:
pKa₀ is the pKa of the unsubstituted phenylboronic acid.
ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
Σσ is the sum of the Hammett constants for each substituent.
Based on the known effects of similar substituents on the pKa of phenylboronic acids, a predicted pKa for this compound can be estimated. The strong electron-withdrawing nature of the two fluorine atoms and the chlorine atom is expected to significantly lower the pKa compared to unsubstituted phenylboronic acid. The methoxy group, being electron-donating through resonance, will have a counteracting but likely smaller effect.
The following table presents a hypothetical breakdown of the predicted pKa based on substituent effects.
| Substituent | Position | Electronic Effect | Expected Impact on pKa |
| Chloro | 4 | Electron-withdrawing (Inductive and Resonance) | Decrease |
| Fluoro | 2 | Electron-withdrawing (Inductive) | Decrease |
| Fluoro | 3 | Electron-withdrawing (Inductive) | Decrease |
| Methoxy | 5 | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Increase (net effect) |
Considering these combined effects, the pKa of this compound is predicted to be in the acidic range, likely lower than that of unsubstituted phenylboronic acid (which has a pKa of approximately 8.8).
Rational Design of Derivatives through Computational Modeling
Computational modeling is an indispensable tool in the rational design of derivatives of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico, it is possible to predict how these changes will affect its physicochemical and biological properties, thereby guiding synthetic efforts towards more promising candidates.
Structure-Activity Relationship (SAR) Studies:
Computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies could explore how variations in the substitution pattern on the phenyl ring affect a desired biological endpoint.
Key molecular descriptors that can be calculated and used in QSAR models include:
Electronic descriptors: Hammett constants, partial atomic charges, dipole moment.
Steric descriptors: Molecular volume, surface area, specific substituent parameters like Taft steric parameters.
Hydrophobic descriptors: LogP (partition coefficient).
By analyzing the QSAR model, medicinal chemists can identify which properties are most important for activity and design new derivatives with an optimal balance of these properties.
Pharmacophore Modeling and Molecular Docking:
If the biological target of this compound is known, computational techniques like pharmacophore modeling and molecular docking can be employed for the rational design of more potent derivatives.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. By understanding the pharmacophore, new derivatives can be designed that better match these requirements.
Molecular docking simulations can then be used to predict the binding mode and affinity of these designed derivatives within the active site of the biological target. This allows for the prioritization of compounds for synthesis that are predicted to have improved binding interactions. For example, a docking study might reveal an unoccupied pocket in the active site that could be filled by adding a substituent to the phenyl ring of this compound, leading to a predicted increase in binding affinity.
The following table outlines a hypothetical strategy for the rational design of derivatives based on computational modeling.
| Design Goal | Computational Approach | Structural Modification Strategy | Predicted Outcome |
| Increase binding affinity | Molecular Docking | Introduce a substituent to exploit an unoccupied hydrophobic pocket in the target's active site. | Enhanced potency |
| Improve cell permeability | QSAR modeling with LogP as a descriptor | Replace a polar substituent with a nonpolar one. | Better absorption |
| Enhance selectivity | Comparative docking with off-target proteins | Modify a substituent to create a steric clash in the off-target active site. | Reduced side effects |
Through the iterative application of these computational design principles, the properties of this compound can be systematically optimized for a specific application.
Future Research Directions and Innovative Applications for 4 Chloro 2,3 Difluoro 5 Methoxyphenylboronic Acid
Development of More Sustainable and Greener Synthetic Routes
The synthesis of complex arylboronic acids traditionally relies on methods that can be resource-intensive and generate significant waste. Future research will prioritize the development of more environmentally benign pathways to 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid.
Key areas of focus include:
Mechanochemistry: Solvent-free or low-solvent synthetic methods, such as ball milling, can reduce waste and energy consumption. Grinding a suitable aryl halide with a boron source and a catalyst could provide a direct and efficient route to the desired boronic acid ester. rsc.org
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.net Research into water-soluble catalysts and reaction conditions that facilitate the borylation of the aryl precursor in aqueous media would represent a significant advancement.
Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for streamlined multi-step syntheses. A flow-based process for the lithiation and subsequent borylation of the precursor could improve yield, purity, and scalability. nih.gov
Bio-inspired Catalysis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable alternatives to traditional metal catalysis.
Table 1: Comparison of Conventional vs. Greener Synthetic Approaches
| Parameter | Conventional Synthesis (e.g., Grignard/Lithiation) | Potential Greener Routes |
|---|---|---|
| Solvent | Anhydrous organic solvents (e.g., THF, Diethyl Ether) | Water, Ethanol, or solvent-free (Mechanochemistry) rsc.orgresearchgate.netrsc.org |
| Temperature | Often requires very low temperatures (e.g., -78 °C) | Room temperature or mild heating rsc.org |
| Reagents | Stoichiometric organometallic reagents (n-BuLi, Mg) | Catalytic systems, potentially recyclable |
| Waste Profile | Metal salts, significant organic solvent waste | Reduced solvent waste, biodegradable byproducts |
| Safety | Use of pyrophoric and highly reactive reagents | Inherently safer processes, especially in flow chemistry |
Exploration of Novel Catalytic Systems for C-B and C-C Bond Formation
The efficiency of both the synthesis of this compound (C-B bond formation) and its subsequent use in cross-coupling reactions (C-C bond formation) is heavily dependent on the catalyst employed.
For C-B bond formation , research efforts are directed towards:
Palladium-Catalyzed Borylation: Developing palladium catalysts with advanced phosphine (B1218219) ligands (e.g., SPhos, BrettPhos) can enable the direct borylation of the corresponding aryl chloride precursor under base-free conditions. This is particularly important for fluorinated arylboronates, which can be sensitive to base-induced protodeboronation. nih.govresearchgate.net
Copper and Cobalt Catalysis: Exploring catalysts based on more abundant and less expensive metals like copper or cobalt for C-F or C-Cl bond borylation presents a cost-effective and sustainable alternative to palladium. researchgate.net
For C-C bond formation , particularly the Suzuki-Miyaura coupling, future investigations will focus on:
Highly Active Palladium Precatalysts: The use of sophisticated palladium precatalysts allows for low catalyst loadings and high turnover numbers, even with sterically hindered or electronically challenging coupling partners. nih.gov
Nickel-Based Catalysts: Nickel catalysis is emerging as a powerful tool for cross-coupling reactions, sometimes offering complementary reactivity to palladium and enabling the use of less reactive electrophiles like aryl fluorides or phenols. researchgate.net
Boron-Based Catalysts: The development of metal-free catalytic systems, where boron compounds themselves act as catalysts for C-C bond formation, represents a frontier in sustainable chemistry. researchgate.net
Table 2: Emerging Catalytic Systems for Arylboronic Acid Synthesis and Application
| Reaction Type | Metal/Catalyst | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| C-B Bond Formation | Palladium (with advanced ligands) | High efficiency, base-free conditions possible. nih.gov | Borylation of polychlorinated/fluorinated arenes. |
| C-B Bond Formation | Cobalt | Use of earth-abundant metal, novel reactivity. researchgate.net | Selective C-F bond activation for borylation. |
| C-C Bond Formation | Palladium Precatalysts | Low catalyst loading, broad substrate scope. nih.govnih.gov | Coupling of complex, N-rich heterocycles. |
| C-C Bond Formation | Nickel | Cost-effective, unique reactivity profiles. | Cross-coupling with challenging electrophiles. |
Expansion of Substrate Scope and Functional Group Tolerance
To maximize the utility of this compound as a building block, it is crucial to develop cross-coupling protocols that are tolerant of a wide array of functional groups and can be applied to a diverse range of coupling partners. Modern Suzuki-Miyaura coupling reactions have demonstrated exceptional functional group tolerance, and future work will aim to confirm and expand this for this specific boronic acid. nih.govnih.gov
Research will focus on coupling this boronic acid with:
Complex Heteroaryl Halides: Many pharmaceuticals and agrochemicals contain nitrogen-rich heterocyclic cores. Establishing robust conditions for coupling with substrates like pyridines, pyrimidines, indazoles, and benzimidazoles is a high priority. nih.govnih.gov
Aryl and Vinyl Triflates: Expanding the scope beyond aryl halides to include pseudohalides like triflates provides greater synthetic flexibility.
Unprotected Functional Groups: Ideal catalytic systems would tolerate acidic protons (e.g., in phenols, unprotected indoles) to avoid additional protection-deprotection steps, thereby improving synthetic efficiency. nih.gov
The inherent structure of this compound, with its chloro, fluoro, and methoxy (B1213986) groups, is expected to be compatible with modern palladium-catalyzed systems that are known to tolerate such functionalities. acs.orgresearchgate.net
Investigation of Advanced Functionalization Strategies
Beyond its direct use in cross-coupling, the core structure of this compound offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives from a single precursor.
Future research could explore:
Late-Stage C-H Functionalization: After the boronic acid moiety has been used in a coupling reaction, the remaining C-H position on the aromatic ring could be a target for direct functionalization (e.g., borylation, halogenation, or arylation), providing access to even more complex substitution patterns.
Nucleophilic Aromatic Substitution (SNAr): While challenging on this electron-rich ring, specific activation strategies could enable the displacement of the fluorine or chlorine atoms to introduce other functionalities like amines, thiols, or alkoxides.
Demethylation and Derivatization: The methoxy group can be readily converted to a hydroxyl group (phenol). This phenol (B47542) can then serve as a handle for a wide range of subsequent reactions, including etherification, esterification, or conversion to a triflate for further cross-coupling.
C-F Bond Activation: Catalytic systems capable of selectively activating a C-F bond for conversion into a C-C, C-N, or C-O bond would dramatically increase the synthetic utility of this building block. researchgate.net
Design of New Molecular Architectures and Materials Utilizing this Core Structure
The combination of halogens and a methoxy group makes the 4-chloro-2,3-difluoro-5-methoxyphenyl moiety a privileged scaffold for applications where metabolic stability, lipophilicity, and specific electronic properties are desired. nbinno.com
Innovative applications include:
Medicinal Chemistry: The introduction of this group into drug candidates can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability. Its use as a building block for kinase inhibitors, antivirals, and central nervous system agents is a promising area of research. researchgate.net
Agrochemicals: The core structure is already associated with herbicidal activity. google.com Further derivatization could lead to the discovery of new fungicides, insecticides, or herbicides with improved potency and environmental profiles.
Organic Electronics: Fluorinated aromatic compounds are widely used in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net The specific electronic properties conferred by the substituent pattern could be exploited to tune the HOMO/LUMO energy levels of new organic semiconductors.
Functional Polymers and Materials: Incorporating this boronic acid into polymer backbones via Suzuki polymerization could lead to new materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Table 3: Potential Applications of the 4-Chloro-2,3-difluoro-5-methoxyphenyl Core
| Application Area | Desired Properties Conferred by the Core Structure | Example Molecular Class |
|---|---|---|
| Pharmaceuticals | Increased metabolic stability, enhanced lipophilicity, improved binding affinity. nbinno.com | Kinase inhibitors, GPCR modulators |
| Agrochemicals | Modified bioavailability, resistance to degradation, specific herbicidal/pesticidal activity. google.com | Picolinate or pyrimidine-based herbicides |
| Organic Materials | Tunable electronic properties, improved charge transport, enhanced stability. researchgate.net | Emitters or host materials for OLEDs |
| Advanced Polymers | High thermal stability, chemical resistance, low dielectric constant | Fluorinated polyarylenes |
Q & A
Basic: What synthetic strategies are recommended for stabilizing 4-chloro-2,3-difluoro-5-methoxyphenylboronic acid during storage?
The compound’s boronic acid group is prone to hydrolysis and oxidation. To enhance stability, derivatization into a pinacol ester (e.g., this compound pinacol ester) is effective, as the pinacol moiety protects the boron center . For short-term storage, keep the compound in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) at 2–8°C. Long-term stability (>1 week) requires freezing at -20°C in sealed, desiccated vials .
Advanced: How do the electronic effects of chlorine, fluorine, and methoxy substituents influence cross-coupling reactivity?
The substituents modulate the phenyl ring’s electron density:
- Chlorine (-I effect) reduces electron density, enhancing electrophilicity at the boron center.
- Fluorine (-I, +M effects) creates a balance, potentially directing coupling to specific positions.
- Methoxy (+M effect) increases ortho/para electron density, which may compete with boron’s reactivity.
This combination necessitates careful optimization of Suzuki-Miyaura conditions (e.g., Pd catalyst, base strength) to mitigate steric hindrance from fluorine and methoxy groups while leveraging electronic activation .
Basic: What analytical methods are suitable for quantifying this boronic acid in reaction mixtures?
HPLC-UV with a C18 column and acetonitrile/water mobile phase is recommended, as demonstrated for structurally similar chlorinated phenolic derivatives . Derivatization (e.g., iodination or esterification) may improve detection limits. ¹¹B NMR (128–132 ppm range) is ideal for confirming boronic acid integrity, while LC-MS can identify degradation products (e.g., deboronation to phenol derivatives) .
Advanced: How can contradictory yields in Suzuki-Miyaura reactions be systematically analyzed?
Contradictions often arise from competing steric and electronic factors:
- Steric hindrance : Fluorine at the 2- and 3-positions may block Pd coordination. Test alternative catalysts (e.g., PdCl₂(dppf) with bulky ligands).
- Base sensitivity : Strong bases (e.g., Na₂CO₃) may deprotect the boronic acid. Titrate with weaker bases (K₃PO₄ or CsF).
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to solubilize the compound while avoiding protic solvents that accelerate hydrolysis.
Include control reactions with simpler boronic acids (e.g., 4-chlorophenylboronic acid) to isolate variables .
Basic: What are common impurities in synthesized batches, and how are they removed?
Typical impurities include:
- Deboronated product : 4-chloro-2,3-difluoro-5-methoxybenzene (remove via silica gel chromatography).
- Pinacol ester byproducts : Hydrolyze with mild acid (0.1 M HCl) and extract with ethyl acetate.
- Halogenated side products : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) .
Advanced: How does this compound compare to structurally similar boronic acids in directed C–H functionalization?
The methoxy group enables coordination to transition metals (e.g., Pd, Rh), directing C–H activation to meta positions. In contrast, fluorine ’s electronegativity can block undesired ortho pathways. Comparative studies with 4-chloro-2,5-difluorophenylboronic acid show 10–15% higher regioselectivity in Pd-mediated couplings due to reduced steric bulk .
Basic: What safety precautions are critical when handling this compound?
- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitivity (H335).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and reactions.
- Quenching : Dispose of waste with ascorbic acid to reduce reactive boron species .
Advanced: How can computational modeling predict reactivity in novel reactions?
DFT calculations (e.g., B3LYP/6-31G*) can map the compound’s LUMO distribution to identify electrophilic hotspots. For example, the boron atom’s LUMO energy (-1.8 eV) suggests compatibility with electron-rich aryl halides in Suzuki couplings. MD simulations further reveal solvation effects, guiding solvent selection for optimal turnover .
Basic: What are the key applications in medicinal chemistry?
This boronic acid is a precursor for:
- Kinase inhibitors : The fluorine and methoxy groups enhance binding to ATP pockets.
- Antibacterial agents : Chlorine aids in targeting Gram-negative bacteria.
- PROTACs : Boron’s Lewis acidity facilitates E3 ligase recruitment .
Advanced: How to resolve discrepancies in NMR data between synthesized and commercial samples?
- ¹H NMR : Check for residual solvents (DMSO-d⁶ at 2.50 ppm).
- ¹⁹F NMR : Fluorine coupling patterns confirm substitution (e.g., doublet of doublets for 2,3-difluoro groups).
- Quantitative ¹¹B NMR : Integrate against a standard (e.g., B(OH)₃) to assess purity. Commercial samples may contain stabilizers (e.g., pinacol), detectable by GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
